molecular formula C2Cl2F2O B1329302 Chlorodifluoroacetyl chloride CAS No. 354-24-5

Chlorodifluoroacetyl chloride

Cat. No.: B1329302
CAS No.: 354-24-5
M. Wt: 148.92 g/mol
InChI Key: AZPWOLJQERBBBM-UHFFFAOYSA-N
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Description

Chlorodifluoroacetyl chloride is an organic compound with the chemical formula C₂Cl₂F₂O. It is a colorless to yellow liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

Chlorodifluoroacetyl Chloride (CAS# 354-24-5) is a chemical compound that belongs to the class of acyl chlorides . Its primary targets are various organic compounds in chemical synthesis processes . It acts as an acylating agent, introducing the acetyl group into these organic compounds .

Mode of Action

The mechanism of action in chemical synthesis is based on the reaction between this compound and the target compound, resulting in the formation of a new chemical compound . This compound is also utilized in the production of certain pesticides .

Biochemical Pathways

This compound is involved in the chlorodifluoromethylation reaction mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride . Allylic and amino-chlorodifluoromethylations of alkenes proceed well with the combination of this reagent, a Cu (II) catalyst, and a pyridine additive .

Pharmacokinetics

It’s known that this compound is sparingly soluble in water , which may affect its bioavailability.

Result of Action

The result of this compound’s action is the formation of new chemical compounds through acylation . In the context of pesticide production, it acts as a precursor for the synthesis of specific pesticide molecules .

Action Environment

This compound appears as a colorless liquid with a pungent odor . It may release toxic fumes when exposed to high temperatures . Therefore, it’s important to handle this chemical with caution to prevent any harm to human health and the environment . It should be stored in a cool and dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodifluoroacetyl chloride can be synthesized through several methods:

    Chlorination of Acetyl Chloride: This method involves the chlorination of acetyl chloride in the presence of chlorine gas.

    Oxidation of 1,1-Dichlorothylene: In this method, 1,1-dichlorothylene is oxidized in the presence of oxygen and chlorine.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of photochemical oxidation with chlorine and oxygen is common, as it provides high conversion rates and selectivity. The reaction is typically carried out under atmospheric pressure with the aid of doped mercury radiators to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Chlorodifluoroacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Oxidation Reactions: It can be oxidized to form difluoroacetic acid derivatives.

    Reduction Reactions: It can be reduced to form chlorodifluoroethanol derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Oxygen and chlorine are used in oxidation reactions.

    Reducing Agents: Hydrogen gas and metal catalysts are used in reduction reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Difluoroacetic Acid Derivatives: Formed from oxidation reactions.

    Chlorodifluoroethanol Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chlorodifluoroacetyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetyl Chloride: Similar in structure but with three fluorine atoms instead of two.

    Dichloroacetyl Chloride: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.

    Perfluoropropionyl Chloride: Contains a longer carbon chain with fluorine atoms.

Uniqueness

Chlorodifluoroacetyl chloride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds requiring both chlorinated and fluorinated functionalities .

Properties

IUPAC Name

2-chloro-2,2-difluoroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPWOLJQERBBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059864
Record name Chlorodifluoroacetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-24-5
Record name 2-Chloro-2,2-difluoroacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl chloride, 2-chloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl chloride, 2-chloro-2,2-difluoro-
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Record name Chlorodifluoroacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodifluoroacetyl chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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